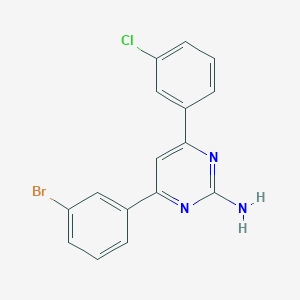

4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Descripción

The exact mass of the compound 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is 358.98249 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClN3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCYIUFLIZEPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

Diarylpyrimidines (DAPYs) represent a privileged pharmacophore in medicinal chemistry, frequently deployed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted kinase inhibitors. The synthesis of unsymmetrical 2-amino-4,6-diarylpyrimidines, such as 4-(3-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine , requires highly regioselective and atom-economical methodologies.

As an application scientist, selecting the optimal synthetic route is paramount. While transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) of 4,6-dichloro-2-aminopyrimidines are viable, they often suffer from poor regiocontrol when differentiating between the C4 and C6 positions. Therefore, the most robust, scalable, and field-proven strategy is the de novo pyrimidine ring construction via a two-phase protocol: a base-catalyzed Claisen-Schmidt condensation to form an α,β -unsaturated ketone (chalcone), followed by a cyclocondensation with guanidine [1].

Retrosynthetic Strategy

The retrosynthetic disconnection of the target molecule reveals a straightforward and highly efficient pathway utilizing readily available, inexpensive starting materials.

Retrosynthetic disconnection strategy for the target diarylpyrimidine.

Phase 1: Synthesis of the Chalcone Intermediate

The first phase involves the Claisen-Schmidt condensation of 3-bromoacetophenone and 3-chlorobenzaldehyde.

Mechanistic Causality: The use of sodium hydroxide (NaOH) in an ethanolic solvent system selectively deprotonates the α -carbon of 3-bromoacetophenone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. The subsequent dehydration of the intermediate β -hydroxy ketone is thermodynamically driven by the formation of a highly stable, extended conjugated system (the chalcone) [2].

Experimental Protocol: Claisen-Schmidt Condensation

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-bromoacetophenone (10.0 mmol, 1.99 g) and 3-chlorobenzaldehyde (10.0 mmol, 1.41 g) in 30 mL of absolute ethanol.

-

Catalysis: Cool the mixture to 0–5 °C using an ice bath. Slowly add an aqueous solution of NaOH (15.0 mmol, 0.60 g in 5 mL H₂O) dropwise over 15 minutes under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Self-Validating Step: The reaction progress is visually self-validating; the product will precipitate as a dense, pale-yellow solid. Verify completion via TLC (Hexane:Ethyl Acetate 8:2), ensuring the disappearance of the starting ketone spot.

-

Workup: Pour the reaction mixture into 100 mL of crushed ice water. Filter the precipitate under a vacuum, wash sequentially with cold water until the filtrate is pH neutral, and finally wash with 10 mL of cold ethanol. Dry in a vacuum oven at 50 °C to yield (2E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one.

Phase 2: Base-Mediated Cyclocondensation

The isolated chalcone is subjected to a cyclocondensation reaction with guanidine hydrochloride to construct the pyrimidine core [3].

Mechanistic Causality: Guanidine hydrochloride is utilized due to its bench stability. However, an excess of base (NaOH) is required to neutralize the hydrochloride salt, liberating the highly nucleophilic free guanidine in situ. The reaction initiates via an intermolecular aza-Michael addition of guanidine to the β -carbon of the chalcone. This is followed by intramolecular cyclization (aminal formation) and dehydration to form a dihydropyrimidine intermediate. Finally, the system undergoes spontaneous oxidative aromatization (driven by atmospheric oxygen and the thermodynamic stability of the aromatic pyrimidine ring) to yield the final product [4, 5].

Mechanistic pathway of the base-mediated cyclocondensation reaction.

Experimental Protocol: Pyrimidine Annulation

-

Preparation: In a 100 mL round-bottom flask, suspend the synthesized chalcone (5.0 mmol) and guanidine hydrochloride (7.5 mmol, 0.72 g) in 25 mL of absolute ethanol.

-

Activation: Add NaOH (12.5 mmol, 0.50 g) to the suspension. Attach a reflux condenser.

-

Propagation: Heat the mixture to reflux (approx. 78 °C) under an ambient atmosphere for 18–24 hours.

-

Self-Validating Step: The solution will transition to a dark, homogenous mixture. TLC monitoring (Dichloromethane:Methanol 95:5) will show a new, highly UV-active spot with a lower Rf value than the chalcone, confirming the formation of the polar amine-substituted pyrimidine.

-

Workup & Purification: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. Stir vigorously until a crude solid precipitates. Filter, wash with water, and recrystallize from a 1:1 mixture of ethanol and toluene to afford the pure target compound as ivory-white crystals.

Analytical Characterization & Validation

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is required. The presence of both Bromine and Chlorine in the molecule provides a highly distinct isotopic signature in High-Resolution Mass Spectrometry (HRMS). Because 79 Br/ 81 Br exists in a ~1:1 ratio and 35 Cl/ 37 Cl in a ~3:1 ratio, the molecular ion will display a characteristic M : M+2 : M+4 isotopic pattern of approximately 3:4:1 .

Furthermore, the 1 H NMR spectrum will feature a diagnostic singlet integrating to 1H at approximately 7.62 ppm, corresponding to the isolated C5 proton of the newly formed pyrimidine ring.

Quantitative Characterization Data

| Analytical Technique | Parameter | Expected Value / Signal | Structural Assignment |

| 1 H NMR (400 MHz, DMSO- d6 ) | δ (ppm) | 8.25 (t, J = 1.8 Hz, 1H) | Ar-H (Bromophenyl C2') |

| 1 H NMR | δ (ppm) | 7.62 (s, 1H) | Pyrimidine C5-H |

| 1 H NMR | δ (ppm) | 6.85 (br s, 2H) | -NH 2 protons (D 2 O exchangeable) |

| 13 C NMR (100 MHz, DMSO- d6 ) | δ (ppm) | 163.8, 164.5, 165.2 | Pyrimidine C2, C4, C6 |

| 13 C NMR | δ (ppm) | 104.8 | Pyrimidine C5 |

| HRMS (ESI-TOF) | m/z [M+H] + | 359.9903 | [C 16 H 12 BrClN 3 ] + (Isotope pattern 3:4:1) |

| FT-IR (KBr pellet) | ν (cm −1 ) | 3450, 3320 | N-H stretching (primary amine) |

| FT-IR | ν (cm −1 ) | 1640, 1580 | C=N and C=C stretching |

References

-

Chemistry and synthetic methodologies of chalcones and their derivatives: A review International Journal of Biological and Pharmaceutical Sciences Archive[Link] [1]

-

Synthesis and Medicinal Significance of Chalcones- A Review Allied Business Academies[Link] [2]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES Rasayan Journal of Chemistry[Link][3]

-

A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines Semantic Scholar[Link] [4]

-

Synthesis, characterization, docking study and biological evaluation of new chalcone, pyrazoline, and pyrimidine derivatives as potent antimalarial compounds Arabian Journal of Chemistry[Link] [5]

Initial biological activity screening of novel pyrimidine derivatives

An In-depth Technical Guide to the Initial Biological Activity Screening of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds, including the nucleobases uracil, cytosine, and thymine.[1] Its "privileged scaffold" status stems from its versatile physicochemical properties, allowing for multi-positional substitutions that enable fine-tuning of steric, electronic, and pharmacokinetic parameters.[1][2] This adaptability has led to the development of a wide array of clinically successful drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral applications.[2][3][4] This guide provides a comprehensive framework for the initial biological activity screening of novel pyrimidine derivatives, detailing the underlying rationale for experimental choices, robust protocols for key assays, and a systematic approach to data interpretation and hit validation.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, possesses a unique electronic distribution that facilitates a range of non-covalent interactions with biological macromolecules.[1] It can act as both a hydrogen bond donor and acceptor, contributing to high-affinity binding to enzyme active sites and receptor pockets.[1] Furthermore, the pyrimidine core is a bioisostere of the purine ring system, notably mimicking the adenine moiety of ATP. This allows pyrimidine derivatives to act as competitive inhibitors for a vast number of ATP-dependent enzymes, particularly protein kinases, which are critical targets in oncology.[5][6]

The synthetic tractability of the pyrimidine core allows for the creation of large, diverse chemical libraries.[7] Substitutions at various positions on the ring can modulate the molecule's lipophilicity, solubility, metabolic stability, and target specificity, making it an ideal starting point for hit-to-lead optimization campaigns.

Strategic Approach to Initial Biological Screening

A well-designed initial screening cascade is crucial for efficiently identifying promising lead compounds from a library of novel pyrimidine derivatives. The process should be logical, starting with broad-spectrum assays to identify general activity and progressing to more specific, target-based assays to elucidate the mechanism of action.

Caption: A generalized workflow for the initial biological screening of novel compounds.

Anticancer Activity Screening

Given the prevalence of pyrimidine-based drugs in oncology, screening for anticancer activity is a common starting point.[8][9]

Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer potential typically involves evaluating the effect of the compounds on the viability and proliferation of cancer cell lines.[6] Tetrazolium-based colorimetric assays, such as MTT and XTT, are widely used for this purpose due to their reliability, simplicity, and suitability for high-throughput screening.[10][11]

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salts (MTT or XTT) to a colored formazan product.[12][13] The intensity of the color is directly proportional to the number of viable cells.[11]

Experimental Protocol: MTT Assay [10]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with a serial dilution of the novel pyrimidine derivatives (typically ranging from 0.01 to 100 µM) for a defined period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

| Assay | Principle | Advantages | Considerations |

| MTT | Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[12] | Inexpensive, well-established. | Requires a solubilization step for the formazan crystals. |

| XTT | Reduction of yellow XTT to a water-soluble orange formazan product.[13] | No solubilization step required, higher sensitivity in some cases.[13] | Reagent can be less stable. |

Kinase Inhibition Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[5][14] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[15]

Principle: In vitro kinase inhibition assays directly measure the ability of a compound to block the enzymatic activity of a specific kinase.[6] This is typically quantified by measuring the transfer of a phosphate group from ATP to a substrate.[15]

Caption: A simplified diagram of a kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®) [15]

-

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the purified kinase enzyme, a suitable substrate (e.g., a specific peptide), and the pyrimidine derivative at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the enzymatic reaction to proceed.

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. The luciferase enzyme in the reagent uses the remaining ATP to produce light.

-

Luminescence Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal signifies greater inhibition.[15] Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value.[16]

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[17] Pyrimidine derivatives have shown significant promise in this area.[18][19]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20]

Experimental Protocol: Broth Microdilution [20]

-

Compound Preparation: Prepare a serial two-fold dilution of the pyrimidine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) and dilute it to the final required concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]

Agar Well Diffusion Assay

This method is a common preliminary screening technique to assess the antimicrobial activity of compounds.[21]

Experimental Protocol: Agar Well Diffusion [21]

-

Plate Preparation: Prepare Mueller-Hinton Agar plates and allow them to solidify.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a fixed volume of the pyrimidine derivative solution at a known concentration into each well. Include a solvent control and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

| Parameter | Broth Microdilution | Agar Well Diffusion |

| Output | Quantitative (MIC value) | Qualitative/Semi-quantitative (Zone of Inhibition) |

| Throughput | High | Moderate |

| Application | Determining potency | Preliminary screening |

Data Interpretation and Hit Validation

A "hit" is a compound that demonstrates a desired level of activity in a primary screen. However, initial hits require further validation to eliminate false positives and to confirm their activity.

Key Steps in Hit Validation:

-

Confirmation of Activity: Re-test the hit compounds, preferably from a freshly prepared sample, to confirm the initial activity.

-

Dose-Response Curve Generation: Generate a full dose-response curve to accurately determine the IC₅₀ or MIC value and to assess the potency and efficacy of the compound.

-

Selectivity Profiling: Test the hit compounds against a panel of related targets (e.g., other kinases) or different cell lines (including normal, non-cancerous cell lines) to assess their selectivity.[8] A desirable compound will show high potency against the intended target with minimal off-target effects or cytotoxicity to normal cells.

-

Structure-Activity Relationship (SAR) Analysis: If a series of related pyrimidine derivatives have been screened, analyze the relationship between their chemical structures and their biological activity. This can provide valuable insights for designing more potent and selective compounds.

Conclusion

The pyrimidine scaffold remains a highly privileged and fruitful starting point for the discovery of novel therapeutic agents.[1] A systematic and logical approach to the initial biological activity screening is paramount for successfully identifying promising lead candidates from a library of new pyrimidine derivatives. The assays and protocols outlined in this guide provide a robust framework for this critical phase of drug discovery. By combining carefully designed experiments with a thorough understanding of the underlying biological principles, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system.

References

- The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide - Benchchem. (n.d.).

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022, December 15).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC. (2021, April 7).

- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development - Research Trend. (2023, April 20).

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.).

- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. - I.R.I.S. (2023).

- Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors - Benchchem. (n.d.).

- Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds - Benchchem. (n.d.).

- Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - Frontiers. (n.d.).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).

- Synthesis, pharmacological and biological screening of some novel pyrimidine derivatives | Request PDF - ResearchGate. (2025, August 5).

- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed. (2020, August 15).

- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2024, February 1).

- An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022, July 9).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC. (2020, September 8).

- Biological Screening of Some Novel Pyrimidine Compounds - Acta Scientific. (2018, May 9).

- Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11).

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) | Bentham Science Publishers. (2025, January 3).

- A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials - Benchchem. (n.d.).

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26).

- Application Notes & Protocols: Development of Antimicrobial Agents from Pyrimidine Derivatives - Benchchem. (n.d.).

- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. (2024, April 5).

- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors - Benchchem. (n.d.).

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed. (2025, January 15).

-

Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][3][4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B. (2021, January 13). Retrieved from

- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem. (n.d.).

- (PDF) Synthesis, antimicrobial screening and structure–activity relationship of novel pyrimidines and their thioethers - ResearchGate. (2026, March 4).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. (2023, May 5).

- Cell Viability/Growth Assays and Reagents - R&D Systems. (n.d.).

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).

- Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchtrend.net [researchtrend.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. orientjchem.org [orientjchem.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. rndsystems.com [rndsystems.com]

- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. actascientific.com [actascientific.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. ijpsr.com [ijpsr.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

In Silico Prediction of ADMET Properties for Pyrimidine-Based Compounds: A Mechanistic and Computational Guide

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery, serving as the core for numerous kinase inhibitors, antivirals, and antineoplastic agents. However, the unique physicochemical properties of the pyrimidine ring—specifically its electron-deficient nature and capacity for extensive hydrogen bonding—often lead to late-stage clinical attrition due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

As the pharmaceutical industry shifts from empirical in vitro screening to predictive computational modeling, relying on black-box algorithms is no longer sufficient. This whitepaper provides an authoritative, end-to-end technical guide for the in silico ADMET prediction of pyrimidine derivatives. By bridging the gap between machine learning (ML) architectures and the fundamental chemical causality of the pyrimidine core, this guide establishes a self-validating computational protocol for drug development professionals.

Mechanistic Causality: The Physicochemical Nature of Pyrimidines

To accurately predict and optimize the ADMET profile of a pyrimidine derivative, application scientists must first understand why the molecule behaves the way it does in biological systems. Predictive models are only as useful as the chemical logic used to interpret them.

-

Absorption (Permeability & Solubility): Pyrimidine is a diazine with nitrogen atoms at positions 1 and 3. These nitrogens act as strong hydrogen bond acceptors. When substituted with electron-donating groups (e.g., amines at C-2 or C-4, common in ATP-competitive kinase inhibitors), the molecule forms a robust hydrogen-bond network. While this increases aqueous solubility, it drastically increases the Polar Surface Area (PSA), which can restrict passive diffusion across the gastrointestinal tract (Caco-2 permeability)[1].

-

Metabolism (CYP450 Interactions): The lone pairs on the pyrimidine nitrogens are highly accessible. In vivo, these lone pairs frequently coordinate with the heme iron of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). This coordination can lead to reversible or mechanism-based (irreversible) inhibition, creating severe drug-drug interaction (DDI) liabilities.

-

Toxicity (hERG Blockade): To improve the solubility of highly lipophilic pyrimidine cores, medicinal chemists often append basic moieties (e.g., piperidine or piperazine rings). These basic amines become protonated at physiological pH and are classic pharmacophores for binding to the inner cavity of the hERG potassium channel, leading to QT prolongation and cardiotoxicity.

Protocol: A Self-Validating In Silico ADMET Workflow

A robust in silico pipeline must be integrated, interactive, and interpretable[2]. The following step-by-step methodology ensures that the ADMET predictions for pyrimidine libraries are scientifically rigorous and self-validating.

Step 1: Structural Curation and Tautomer Enumeration

-

Action: Input the pyrimidine SMILES strings into a standardization engine (e.g., RDKit or ChemAxon). Strip salts, neutralize charges, and generate 3D conformers.

-

Causality: Pyrimidines containing hydroxyl or thiol substituents (e.g., 2-hydroxypyrimidine) exhibit lactam-lactim tautomerism. Predicting ADMET properties on the incorrect tautomeric state will yield highly inaccurate lipophilicity (logP) and pKa values, corrupting downstream ML predictions.

Step 2: Descriptor Generation & Graph Encoding

-

Action: Calculate 1D/2D physicochemical descriptors (Molecular Weight, LogP, H-bond donors/acceptors) and generate molecular graphs where atoms are nodes and bonds are edges.

-

Causality: Traditional Quantitative Structure-Activity Relationship (QSAR) models rely on global descriptors. However, localized liabilities—such as a specific pyrimidine nitrogen coordinating with CYP3A4—are better captured by Graph Neural Networks (GNNs) that map the topological environment of the molecule.

Step 3: Model Execution via Multi-Task Learning

-

Action: Deploy the curated data through an advanced predictive framework. Multi-task Graph Attention (MGA) networks, such as those utilized in ADMETlab 2.0, are highly recommended[3]. Alternatively, Light Gradient Boosting Machine (LGBM) algorithms have demonstrated exceptional accuracy (F1-score > 0.73) in classifying ADMET properties for complex anti-cancer compounds[4].

-

Causality: Multi-task learning simultaneously trains on related endpoints (e.g., predicting human intestinal absorption alongside Caco-2 permeability). This shared representation prevents the model from overfitting to the unique topological features of the pyrimidine ring.

Step 4: Applicability Domain (AD) Verification (Self-Validation Step)

-

Action: Calculate the Tanimoto similarity of your pyrimidine query against the training dataset of the chosen model.

-

Causality: A prediction is only trustworthy if the molecule falls within the model's Applicability Domain. If the maximum similarity score is < 0.4, the prediction must be flagged as low-confidence and routed for immediate in vitro validation (e.g., PAMPA assay).

Quantitative ADMET Thresholds & Mitigation Strategies

When evaluating in silico outputs, researchers must benchmark the data against established thresholds. The table below summarizes the optimal predictive ranges for pyrimidine derivatives and the structural mitigation strategies required if a compound fails[5],[6].

| ADMET Endpoint | Predictive Metric | Optimal Range for Pyrimidines | Mechanistic Rationale & Structural Mitigation |

| Absorption | Caco-2 Permeability | > -5.15 cm/s | High H-bond donor counts (-NH2 at C-2/C-4) reduce permeability. Mitigation: N-methylation or macrocyclization to shield H-bonds. |

| Distribution | BBB Penetration | LogBB > 0.3 (CNS) LogBB < -1.0 (Peripheral) | High lipophilicity drives CNS entry. Mitigation: To restrict a pyrimidine to the periphery, increase PSA or introduce a carboxylic acid. |

| Metabolism | CYP3A4 Inhibition | Probability < 0.3 | Pyrimidine N-atoms coordinate with CYP heme iron. Mitigation: Introduce steric bulk (e.g., methyl or trifluoromethyl groups) adjacent to the nitrogens. |

| Toxicity | hERG Inhibition | pIC50 < 5.0 | Basic pendant amines bind the hERG channel cavity. Mitigation: Reduce the pKa of the basic amine by converting it to an amide, urea, or morpholine. |

Visualizing the Computational Architecture

The following diagram illustrates the logical flow of the self-validating in silico ADMET prediction pipeline.

Fig 1: End-to-end in silico ADMET prediction workflow for pyrimidine derivatives.

References

-

Xiong, G., Wu, Z., Yi, J., et al. "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 2021.

-

Di Lascio, E., et al. "Machine Learning ADME Models in Practice: Four Guidelines from a Successful Lead Optimization Case Study." ACS Medicinal Chemistry Letters, 2024.

-

Wang, X., et al. "Prediction of ADMET Properties of Anti-Breast Cancer Compounds Using Three Machine Learning Algorithms." MDPI International Journal of Molecular Sciences, 2023.

-

El-Zahabi, M. A., et al. "Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors." Taylor & Francis Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

-

Kacha, A., et al. "Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents." MDPI Molecules, 2024.

Sources

The Halogen Advantage: A Technical Guide to the Structure-Activity Relationship of Phenyl Pyrimidines in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a phenyl group and subsequent halogenation has proven to be a powerful strategy for modulating the biological activity of these compounds, leading to the discovery of potent kinase inhibitors, anticancer agents, and other valuable therapeutics. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of halogenated phenyl pyrimidines. We will explore the nuanced effects of halogen identity, position, and substitution patterns on target engagement, cellular potency, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the "halogen advantage" in the design of next-generation phenyl pyrimidine-based therapeutics.

Introduction: The Phenyl Pyrimidine Scaffold and the Transformative Power of Halogenation

Pyrimidine, a fundamental heterocyclic aromatic compound, is integral to life itself as a core component of nucleic acids.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, with numerous approved drugs featuring this core.[2][3] The addition of a phenyl ring to the pyrimidine core introduces a critical vector for interaction with biological targets, often serving as an anchor in hydrophobic pockets or participating in π-π stacking interactions.

However, it is the strategic incorporation of halogens (Fluorine, Chlorine, Bromine, Iodine) that has truly unlocked the therapeutic potential of phenyl pyrimidines. Halogenation is far more than a simple steric modification; it profoundly influences the electronic properties, lipophilicity, metabolic stability, and binding interactions of a molecule.[4] Halogen atoms can act as hydrogen bond acceptors, engage in dipole-dipole interactions, and, most notably, form halogen bonds—a highly directional, non-covalent interaction with a Lewis base that has gained significant recognition in rational drug design.[5] The ability of halogens to modulate binding affinity and selectivity makes them a critical tool in the medicinal chemist's arsenal.

This guide will dissect the SAR of halogenated phenyl pyrimidines across several key therapeutic areas, providing a framework for understanding how to rationally design and optimize these compounds for enhanced biological activity.

Synthetic Strategies: Accessing Halogenated Phenyl Pyrimidine Libraries

The generation of diverse libraries of halogenated phenyl pyrimidines is essential for robust SAR studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the synthesis of these compounds, allowing for the facile introduction of a (halogenated) phenyl group onto a pyrimidine core.[6]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of C4-substituted pyrimidines, which can be adapted for various halogenated starting materials and boronic acids.

Materials:

-

2,4-Dichloropyrimidine (or other halogenated pyrimidine)

-

Aryl or heteroaryl boronic acid (with desired halogen substitution)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate (K₂CO₃))

-

Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

-

Microwave reactor vials with stir bars

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [7]

-

To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (1.0 eq), the desired boronic acid (1.0-1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.5-5 mol%).

-

Add the degassed solvent mixture.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a set time (e.g., 15-30 minutes) with stirring.

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate compared to conventional heating, allowing for rapid library synthesis and optimization of reaction conditions.

-

Palladium Catalyst: The choice of palladium catalyst and ligands is crucial for reaction efficiency and can be screened to optimize yields for specific substrates.

-

Base and Solvent: The base is required to activate the boronic acid, and the choice of solvent system is critical for solubility of the reactants and catalyst. A mixture of an organic solvent and water is often used to facilitate both the organic and inorganic components of the reaction.

-

Degassing: Removing dissolved oxygen from the solvent is essential to prevent oxidation and deactivation of the palladium catalyst.

SAR of Halogenated Phenyl Pyrimidines as Kinase Inhibitors

A major focus of research on halogenated phenyl pyrimidines has been their development as potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of many cancers, making them attractive therapeutic targets.[8]

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[9] Mutations in EGFR can lead to its constitutive activation and are a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[10] Halogenated phenyl pyrimidines have emerged as effective EGFR inhibitors.

Key SAR Insights:

-

Halogen Position on the Phenyl Ring: The position of the halogen substituent on the phenyl ring is critical for activity. For instance, in a series of 4-anilinoquinazoline derivatives (a related scaffold), substitution at the 3'-position of the anilino ring with a bromine atom showed superior potency compared to other substitutions.[11]

-

Nature of the Halogen: The type of halogen can significantly impact potency. In many series, a trend of increasing activity is observed with increasing halogen size (F < Cl < Br < I), which may be attributed to enhanced hydrophobic interactions and the potential for halogen bonding.[12]

-

5-Position of the Pyrimidine Ring: Introduction of a fluorine atom at the 5-position of the pyrimidine ring has been shown to lead to highly potent inhibitors of Aurora A that bind in a DFG-out conformation.[13]

Quantitative SAR Data for EGFR Inhibitors:

| Compound | R1 | R2 | EGFR IC50 (nM) | Cell Line (IC50 µM) |

| Gefitinib | - | - | 2-37 | NCI-H3255 (0.015) |

| Erlotinib | - | - | 2 | NCI-H3255 (0.008) |

| Compound 9u | H | 3-fluorophenylacrylamido | 91 | A549 (0.35)[14] |

| Compound 9v | H | 3-fluorophenylureido | 140 | A549 (1.21)[14] |

| Compound 1 | 3-Cl | 4-(pyridin-4-yl) | 14.8 | A549 (5.67)[15] |

| Compound 2 | 3-Br | 4-(pyridin-4-yl) | - | A549 (10.31)[15] |

Signaling Pathway Visualization: EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by halogenated phenyl pyrimidines.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[16][17] Halogenated 2,4-diaminopyrimidines have been extensively studied as Aurora kinase inhibitors.

Key SAR Insights:

-

Selectivity: Strategic placement of halogen substituents can confer selectivity for Aurora A over Aurora B. For example, a 2,4-diaminopyrimidine derivative, compound 11c, exhibited over 35-fold selectivity for Aurora A.[18][19]

-

Potency: The presence and nature of halogens on the phenyl ring significantly influence potency. In a series of o-chlorophenyl substituted pyrimidines, halogen substitutions on the A-ring led to exceptionally potent Aurora A inhibitors.[20]

Quantitative SAR Data for Aurora Kinase Inhibitors:

| Compound | R (A-ring) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line (HeLa, IC50 µM) |

| VX-680 | - | 3 | 6 | 0.015 |

| 11c | - | 13 | 460 | 0.5[18][19] |

| 12a | - | 309 | 293 | HCT-116 (1.31)[4] |

| 1 | o-COOH | 6.1 | - | -[13] |

| 3l | o-Cl | 0.05 | - | -[13] |

Experimental Workflow: In Vitro Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[11][21] Ibrutinib, a potent BTK inhibitor, features a pyrimidine core.

Key SAR Insights:

-

Covalent Inhibition: Many potent BTK inhibitors, including ibrutinib, act as irreversible inhibitors by forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[2][5]

-

Substituents on the Phenyl Ring: Modifications to the phenyl ring can modulate potency and selectivity. In a series of 2-phenyl pyrimidine derivatives, a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety resulted in a compound with potent BTK inhibitory activity.[21]

Signaling Pathway Visualization: BTK Inhibition

Caption: BTK signaling pathway and irreversible inhibition by Ibrutinib.

SAR of Halogenated Phenyl Pyrimidines as Anticancer Agents (Cytotoxicity)

Beyond specific kinase targets, the cytotoxic effects of halogenated phenyl pyrimidines against various cancer cell lines are a critical measure of their therapeutic potential.

Key SAR Insights:

-

Halogen Identity and Position: The introduction of a trifluoromethyl group, a common bioisostere for halogens, can enhance bioavailability and anticancer activity.[4] In a series of halophenyl furanopyrimidines, ortho substitution on the phenyl ring generally led to the greatest antiviral activity, while the effect of para-substitution was highly dependent on the specific halogen.[12]

-

Overall Substitution Pattern: The combination of substituents on both the phenyl and pyrimidine rings dictates the overall cytotoxic profile. For example, in a series of 2-phenyl pyrimidine derivatives, compound 11g with a 3-methyl phenylcarbamoyl substituent showed excellent anti-proliferative activity against several B-cell leukemia cell lines.[21]

Quantitative Cytotoxicity Data:

| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) |

| 5-Fluorouracil | 5-F on pyrimidine | HCT-116 | 18.1 |

| Compound 3a | - | A549 | 5.988[2] |

| Compound 11c | - | HeLa | 0.5[18][19] |

| Compound 12a | - | HCT-116 | 1.31[4] |

| Compound 9u | 5-CF₃ on pyrimidine, 3-F on phenyl | A549 | 0.35[14] |

| Compound 11g | - | HL60 | 3.66[21] |

| Compound 11g | - | Raji | 6.98[21] |

| Compound 11g | - | Ramos | 5.39[21] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of choice

-

Complete growth medium

-

Halogenated phenyl pyrimidine compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the halogenated phenyl pyrimidine compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Self-Validating System:

This protocol includes essential controls for self-validation:

-

Vehicle Control (DMSO): This control accounts for any effect of the solvent on cell viability.

-

Untreated Control: This provides the baseline for 100% cell viability.

-

Positive Control (Optional): A known cytotoxic agent can be included to ensure the assay is performing as expected.

Broader Therapeutic Applications

While the focus has been on anticancer and kinase inhibitory activities, halogenated phenyl pyrimidines have shown promise in other therapeutic areas as well.

-

Antiviral Activity: Halophenyl furanopyrimidines have been reported as potent and selective inhibitors of varicella-zoster virus (VZV).[12] More recently, halogenated compounds have been investigated for their potential against SARS-CoV-2.[6]

-

Anti-inflammatory Activity: Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes and cytokines like TNF-α and IL-6.[3][22][23] The introduction of halogens is often a key strategy in optimizing the anti-inflammatory potency of these compounds.

Conclusion and Future Perspectives

The strategic incorporation of halogens into the phenyl pyrimidine scaffold is a proven and powerful approach in modern drug discovery. This guide has highlighted the critical role of halogen identity and position in modulating the biological activity of these compounds, particularly as kinase inhibitors and anticancer agents. The ability of halogens to form specific interactions, such as halogen bonds, and to fine-tune the physicochemical properties of a molecule provides a rational basis for lead optimization.

Future research in this area will likely focus on:

-

Enhanced Selectivity: The development of highly selective inhibitors for specific kinase isoforms or mutant enzymes remains a key challenge. The nuanced effects of halogenation will continue to be explored to achieve this.

-

Targeting Resistance: Halogenated phenyl pyrimidines are being designed to overcome drug resistance mechanisms, such as the T790M mutation in EGFR.

-

Novel Therapeutic Areas: The exploration of halogenated phenyl pyrimidines for other therapeutic indications, including neurodegenerative diseases and infectious diseases, is a promising avenue for future research.

-

Advanced Computational Methods: The use of computational tools, such as molecular dynamics simulations and free energy calculations, will become increasingly important for predicting the impact of halogenation on protein-ligand interactions and for the rational design of new compounds.

By understanding the fundamental principles of the structure-activity relationships of halogenated phenyl pyrimidines, researchers can continue to unlock the full potential of this versatile and powerful chemical scaffold in the development of novel and effective medicines.

References

-

What is the mechanism of Ibrutinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Signaling pathways involved in the mechanisms of action of ibrutinib in CLL. Notes. Retrieved from [Link]

-

Molecular Mechanism of Ibrutinib Targeting BTK in B-Cell Receptor Signalling Pathway. Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC. (n.d.). Retrieved from [Link]

-

Targeting B-Cell Receptor Signaling for Anticancer Therapy: The Bruton's Tyrosine Kinase Inhibitor Ibrutinib Induces Impressive Responses in B-Cell Malignancies - ASCO Publications. (n.d.). Retrieved from [Link]

-

The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC. (2024, July 9). Retrieved from [Link]

-

Halophenyl furanopyrimidines as potent and selective anti-VZV agents - PubMed. (2003, May 15). Retrieved from [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2016, July 12). Retrieved from [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.). Retrieved from [Link]

-

Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC. (2025, June 18). Retrieved from [Link]

-

Aurora Kinase Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

-

Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles - ResearchGate. (2025, October 27). Retrieved from [Link]

-

Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (n.d.). Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. (n.d.). Retrieved from [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (2023, January 31). Retrieved from [Link]

-

Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. (2024, July 18). Retrieved from [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2016, July 12). Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (2022, January 13). Retrieved from [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

-

Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (2024, March 23). Retrieved from [Link]

-

Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. (2025, March 22). Retrieved from [Link]

-

Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - PMC. (2024, March 17). Retrieved from [Link]

-

The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC. (n.d.). Retrieved from [Link]

-

Halogenation-Driven Discovery of Halomethylene-Biphenyl-Diarylpyrimidines as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Improved Safety and PK Profiles - PubMed. (2025, August 15). Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (2015, May 5). Retrieved from [Link]

-

Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs - PubMed. (n.d.). Retrieved from [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

-

Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - Macao Polytechnic University. (2015, May 5). Retrieved from [Link]

-

2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed. (2003, May 19). Retrieved from [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Retrieved from [Link]

-

pyrimidine-as-antiinflammatory-agent-a-review.pdf - Indian Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.). Retrieved from [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. mdpi.com [mdpi.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Halophenyl furanopyrimidines as potent and selective anti-VZV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Novel Synthesis Routes for 4,6-Diarylpyrimidin-2-Amines: A Guide for the Modern Chemist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4,6-diarylpyrimidin-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These molecules have demonstrated a wide range of biological activities, including potent anti-cancer[1][2], kinase inhibitory (e.g., ABL1, EGFR, VEGFR-2)[2][3], and anti-inflammatory properties[4]. The strategic placement of two aryl groups at the C4 and C6 positions allows for extensive chemical space exploration, enabling fine-tuning of pharmacological properties. This guide provides a comprehensive overview of both classical and novel synthetic strategies for accessing this valuable heterocyclic motif, with a focus on the underlying mechanisms, practical experimental protocols, and emerging green chemistry approaches.

Part 1: The Cornerstone of Synthesis: Cyclocondensation of Chalcones with Guanidine

The most established and widely utilized method for synthesizing 4,6-diarylpyrimidin-2-amines is the cyclocondensation reaction between a 1,3-diaryl-2-propen-1-one (chalcone) and a guanidine salt.[4][5] This robust, two-step approach offers high yields and a broad substrate scope, making it a foundational strategy in the field.

Causality and Mechanism

The synthesis begins with the formation of a chalcone intermediate via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and an aryl aldehyde.[2][6][7] The resulting α,β-unsaturated ketone is the key electrophile for the subsequent cyclization.

The core of the pyrimidine ring formation involves three critical steps:

-

Michael Addition: Guanidine, acting as a nitrogen nucleophile, attacks the β-carbon of the chalcone's enone system.

-

Intramolecular Cyclization: The terminal amino group of the guanidine adduct then attacks the carbonyl carbon, forming a six-membered dihydropyrimidine ring.

-

Aromatization: The reaction is driven to completion by the elimination of water and subsequent oxidation (often aerial) to yield the stable aromatic pyrimidine ring.

Experimental Protocols

Protocol 1.1: Synthesis of Chalcone Intermediate (Conventional Heating)

-

Dissolve the substituted acetophenone (10 mmol) and aryl aldehyde (10 mmol) in ethanol (30 mL).

-

Slowly add an aqueous solution of potassium hydroxide (40-50%) dropwise while stirring in an ice bath.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash thoroughly with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone.[7]

Protocol 1.2: Synthesis of 4,6-Diarylpyrimidin-2-amine (Microwave-Assisted) Rationale: Microwave irradiation significantly accelerates the reaction by efficiently transferring energy to the polar reactants, dramatically reducing reaction times from hours to minutes and often improving yields.[8][9]

-

In a microwave-safe vessel, combine the chalcone (1 mmol), guanidine hydrochloride (1.5 mmol), and sodium hydroxide (2 mmol).

-

Add pyridine or ethylene glycol (5 mL) as a high-boiling solvent.[9]

-

Seal the vessel and place it in a microwave reactor. Irradiate at 100-120°C (180 W) for 5-10 minutes.[9]

-

After cooling, pour the mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.[3][10]

Data Presentation: Comparison of Synthetic Methods

| Method | Catalyst/Base | Solvent | Time | Yield (%) | Reference |

| Conventional | KOH | Ethanol | 12-22 hours | 60-85% | [7][11] |

| Conventional | Guanidinium Carbonate | DMF | 3 hours | ~85% | [12] |

| Microwave | NaOH | Pyridine | 5-10 mins | 31-64% | [9] |

| Microwave | KOH | Solvent-free | 2-5 mins | 85-95% | [8] |

Part 2: Novel One-Pot and Multicomponent Strategies

To enhance synthetic efficiency and align with green chemistry principles, one-pot multicomponent reactions (MCRs) have emerged as powerful alternatives.[13] These strategies circumvent the need to isolate the chalcone intermediate, thereby saving time, reducing waste, and simplifying the overall process.[14]

Strategy 1: Three-Component Reaction of Ketone, Aldehyde, and Guanidine

This approach directly combines the three starting materials in a single reaction vessel. The reaction proceeds through an in situ formation of the chalcone, which is immediately trapped by guanidine to form the pyrimidine ring. The choice of catalyst and reaction conditions is critical for success.

Causality: Using a strong base like sodium hydroxide under solvent-free conditions provides an efficient and environmentally friendly route. The high concentration of reactants and the absence of a solvent accelerate the reaction rates.[14]

Protocol 2.1: Solvent-Free One-Pot Synthesis

-

Grind a mixture of the aryl ketone (1 mmol), aryl aldehyde (1 mmol), guanidine carbonate (1.5 mmol), and sodium hydroxide (2 mmol) in a mortar and pestle.

-

Transfer the mixture to a round-bottom flask and heat at 80-100°C for 30-60 minutes, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the solid mass and stir. Filter the crude product.

-

Wash the solid with water and then a small amount of cold ethanol to remove impurities. Recrystallize if necessary.[14]

Strategy 2: From Ketones, Arylacetylenes, and Guanidine

A more innovative three-component strategy utilizes arylacetylenes instead of aldehydes. This method, catalyzed by a superbase system like potassium tert-butoxide in DMSO, provides a novel disconnection approach to the pyrimidine core.[15][16]

Mechanism Insight: The reaction is thought to proceed via the formation of a β,γ-unsaturated ketone intermediate from the ketone and arylacetylene, which then undergoes cyclocondensation with guanidine. The aromatization step can uniquely proceed through either the loss of hydrogen or, depending on the ketone's structure, the elimination of a substituted benzene molecule.[16]

Protocol 2.2: KOtBu/DMSO-Mediated Three-Component Synthesis

-

In a flask under an argon atmosphere, combine the ketone (5 mmol), arylacetylene (5 mmol), and potassium tert-butoxide (6 mmol) in anhydrous DMSO (10 mL).

-

Heat the mixture at 100°C for 30 minutes.

-

Cool the reaction to 70°C and add water (5 mmol) followed by guanidine nitrate or hydrochloride (6 mmol).

-

Stir at 70°C for 3-4 hours.

-

Add powdered KOH (5 mmol) and stir for an additional 30 minutes at 70°C.

-

Cool the mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.[15]

Part 3: Alternative and Derivatization Strategies

While cyclocondensation reactions are dominant, other routes offer unique advantages or provide access to derivatives that are otherwise difficult to obtain.

Synthesis from β-Dicarbonyl Precursors

The classical reaction between a 1,3-dicarbonyl compound and guanidine is a fundamental method for pyrimidine synthesis.[17][18] By using a 1,3-diaryl-1,3-propanedione as the precursor, one can directly access the 4,6-diarylpyrimidin-2-amine core. This method is particularly useful when the required diketone is readily available.

Post-Modification of a Pyrimidine Core

For further diversification, functionalization of a pre-formed pyrimidine ring is a common and powerful strategy. For instance, a readily synthesized 2-amino-4,6-dichloropyrimidine can serve as a versatile platform. Nucleophilic substitution of the chlorine atoms with various amines, thiols, or other nucleophiles allows for the rapid generation of a library of analogs.[19][20][21]

Conclusion and Future Outlook

The synthesis of 4,6-diarylpyrimidin-2-amines has evolved from robust, conventional heating methods to highly efficient microwave-assisted and one-pot multicomponent reactions. The ongoing trend emphasizes the principles of green chemistry, aiming to reduce reaction times, minimize solvent usage, and improve overall atom economy.[13][22][23]

Future research in this field will likely focus on the development of novel catalytic systems (including heterogeneous and reusable catalysts), the expansion of substrate scope for the newer multicomponent reactions, and the adaptation of these syntheses to flow chemistry platforms for scalable and automated production. These advancements will continue to facilitate the discovery and development of new therapeutic agents based on this essential heterocyclic scaffold.

References

- Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. PubMed,

- New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines.

- An Effectual Eco-Friendly Protocol for the Construction of 4,6-Diarylpyrimidin-2(1H)-Ones.

- New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry,

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, [Link]

-

Synthesis of 4,6-diarylpyrimidin-2(1H)-ones derivatives in the presence of 5 mol% SA under solvent-less conditions. ResearchGate, [Link]

-

ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines. International Journal of Organic Chemistry, [Link]

-

A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. The Journal of Organic Chemistry, [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, [Link]

-

Three-component one-pot synthesis of 4,6-diarylpyrimidin- 2(1H)-ones under solvent-free conditions in the presence of sulfamic acid as a green and reusable catalyst. Molecular Diversity, [Link]

-

Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate, [Link]

-

One-Pot Synthesis of 4,6-Diarylpyrimidin-2(1H)-ones via Multicomponent Reaction Promoted by Chlorotrimethylsilane. ResearchGate, [Link]

-

Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate, [Link]

-

Chemistry of Chalcone Synthesis and its derivatives. ResearchGate, [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. TSI Journals, [Link]

-

Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Chemistry, [Link]

-

Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. Vietnam Journal of Science, [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry, [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI, [Link]

-

Synthesis and Antimicrobial Activity of Some New 2,4,6-Trisubstituted Pyrimidines. Asian Journal of Chemistry, [Link]

-

Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]

- Preparation method of 2-amino pyrimidine.

-

Product Class 13: Guanidine Derivatives. Science of Synthesis, [Link]

-

A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, [Link]

-

GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. Russian Journal of Organic Chemistry, [Link]

-

Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amine-4,6-diarylpyrimidine under Solvent-Free Conditions. ResearchGate, [Link]

-

Conventional and microwave assisted synthesis of 2-amino-4,6-diaryl pyrimidine derivatives and their cytotoxic, anti-oxidant activities. European Journal of Chemistry, [Link]

-

PPh3/I2-catalyzed one-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones. ResearchGate, [Link]

-

Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, [Link]

-

Synthesis of 2-aminopyrimidines 4a-g by conventional heating. ResearchGate, [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of PharmTech Research, [Link]

-

Green Chemistry Approaches For The Synthesis Of Bioactive Pyrimidine Derivatives. Educational Administration: Theory and Practice, [Link]

-

Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Der Pharma Chemica, [Link]

-

A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Organic Process Research & Development, [Link]

-

2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC, [Link]

-

Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. ResearchGate, [Link]

-

The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry, [Link]

-

The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Semantic Scholar, [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. ResearchGate, [Link]

Sources

- 1. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Conventional and microwave assisted synthesis of 2-amino-4,6-diaryl pyrimidine derivatives and their cytotoxic, anti-oxidant activities | European Journal of Chemistry [eurjchem.com]

- 9. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]

- 10. Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method | Vietnam Journal of Chemistry [vjs.ac.vn]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. kuey.net [kuey.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Elucidation of 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine: A Technical Guide

Executive Summary & Molecular Architecture

The 2-amino-4,6-diarylpyrimidine scaffold is a privileged pharmacophore in modern drug discovery, extensively leveraged for its robust anti-proliferative properties and its ability to act as a targeted inhibitor of ABL1 tyrosine kinase in chronic myeloid leukemia (CML) models 1[1].

Within this class, 4-(3-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine (Molecular Formula: C16H11BrClN3 ) presents a highly functionalized architecture. The strategic placement of distinct halogens (bromine and chlorine) at the meta-positions of the flanking aryl rings induces unique electronic deshielding effects across the pyrimidine core and generates a highly diagnostic isotopic signature in mass spectrometry. This whitepaper establishes a self-validating analytical framework for synthesizing this compound and interpreting its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data.

Synthesis & Sample Integrity Workflow

To acquire pristine spectroscopic data, the analyte must be free of unreacted intermediates. Traditional thermal reflux methods for pyrimidine synthesis often yield complex mixtures requiring exhaustive chromatography. To ensure sample integrity, we mandate a microwave-assisted multicomponent approach 2[2]. Microwave irradiation provides rapid, uniform dielectric heating, driving the Claisen-Schmidt condensation and subsequent guanidine cyclization to completion while suppressing side reactions3[3].

Experimental Protocol: Microwave-Assisted Synthesis

-

Reagent Assembly: Combine 1.0 mmol of 3-bromobenzaldehyde, 1.0 mmol of 3-chloroacetophenone, and 1.5 mmol of guanidine hydrochloride in a microwave-safe quartz vessel.

-

Catalysis: Add 2.0 mmol of NaOH dissolved in 5 mL of absolute ethanol. Causality: The strong base is required to deprotonate the acetophenone, initiating the aldol condensation to form the chalcone intermediate in situ.

-

Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 15 minutes.

-

Quenching & Extraction: Cool to room temperature, neutralize with 1M HCl, and extract with ethyl acetate (3 × 15 mL).

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure pyrimidine derivative.

Fig 1: Microwave-assisted synthesis workflow for 2-amino-4,6-diarylpyrimidines.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the primary self-validating tool for this specific molecule due to the distinct isotopic ratios of Bromine ( 79Br : 50.7%, 81Br : 49.3%) and Chlorine ( 35Cl : 75.8%, 37Cl : 24.2%).

Causality of the Isotopic Signature

When a molecule contains exactly one bromine and one chlorine atom, the [M+H]+ cluster will exhibit a highly specific 3:4:1 intensity ratio spaced by 2 Daltons.

-

M (m/z 360.0): Formed by 79Br and 35Cl .

-